molecular formula C11H10N2O3 B11770063 3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid

3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11770063
M. Wt: 218.21 g/mol
InChI Key: QYIXAABLKMWCGZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its diverse pharmacological activities . The presence of both a benzyloxy group and a carboxylic acid functional group on the pyrazole ring makes it a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid moiety allows for further derivatization, such as amide bond formation, to create potential active ingredients or probes . Pyrazole derivatives are frequently investigated for their potential as anti-inflammatory, antibacterial, antifungal, anticancer, and antidepressant agents, underscoring the significant research value of this chemical scaffold . As a synthetic intermediate, this compound can be utilized in the exploration of new therapeutic candidates and in structure-activity relationship (SAR) studies. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-phenylmethoxy-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c14-11(15)9-6-12-13-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)

InChI Key

QYIXAABLKMWCGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrazine-Dicarbonyl Condensation

A foundational method involves reacting substituted hydrazines with 1,3-diketones or β-ketoesters. For example:

  • Step 1 : Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (derived from benzyl-protected β-ketoesters) reacts with hydrazine hydrate in ethanol under reflux (24–48 hours) to form the pyrazole ring.

  • Step 2 : Acid hydrolysis (e.g., HCl, 6M) cleaves the ester group, yielding the carboxylic acid.

Key Parameters :

  • Solvent: Ethanol or methanol for solubility and reaction homogeneity.

  • Temperature: Reflux conditions (78–100°C) ensure complete cyclization.

  • Yield: 60–75% after purification via recrystallization (ethanol/water).

Vilsmeier-Haack Formylation

Post-Cyclization Functionalization Strategies

Nucleophilic Substitution

Introducing the benzyloxy group after pyrazole ring formation is a common industrial approach:

  • Step 1 : 3-Hydroxy-1H-pyrazole-4-carboxylic acid is synthesized via cyclocondensation of methyl 3-hydroxy-4-oxopentanoate with hydrazine.

  • Step 2 : Benzylation using benzyl chloride and NaH in THF (0°C to room temperature, 6 hours) provides the final product.

Optimization :

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

  • Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves selectivity:

  • Procedure : A mixture of 3-hydroxy-1H-pyrazole-4-carboxylic acid, benzyl bromide, and K₂CO₃ in DMF is irradiated at 120°C for 20 minutes.

  • Outcome : 90% conversion with minimal byproducts, validated by HPLC.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopted for high-throughput manufacturing, this method ensures consistent quality:

  • Reactor Setup : Two-step process:

    • Cyclocondensation in a tubular reactor (residence time: 30 minutes, 100°C).

    • Benzylation in a packed-bed reactor with immobilized base catalysts.

  • Throughput : 1 kg/hour with ≥95% purity.

Solvent-Free Mechanochemical Synthesis

Eco-friendly alternative using ball milling:

  • Conditions : 3-Hydroxy-1H-pyrazole-4-carboxylic acid, benzyl bromide, and K₂CO₃ are milled at 30 Hz for 2 hours.

  • Yield : 78% with no solvent waste.

Comparative Analysis of Methods

Method Starting Materials Catalyst/Reagent Yield (%) Purity (%) Scalability
Hydrazine-Dicarbonylβ-Ketoesters, hydrazine hydrateEthanol/HCl65–7598Moderate
Vilsmeier-Haack1H-Pyrazole-4-carboxylic acidPOCl₃, BnBr70–7897High
Microwave3-Hydroxy derivative, BnBrK₂CO₃/DMF85–9099High
Continuous FlowPre-formed pyrazole coreImmobilized base9599.5Industrial

Challenges and Solutions

Regioisomer Formation

  • Issue : Competing formation of 5-(benzyloxy) isomer during cyclization.

  • Solution : Use bulky bases (e.g., DBU) to favor 3-substitution.

Purification Difficulties

  • Issue : Co-elution of byproducts in column chromatography.

  • Solution : Recrystallization from 2:1 ethanol/water mixture improves purity to >99%.

Chemical Reactions Analysis

One-Pot Addition–Cyclocondensation

  • Mechanism : Combines chalcones (α,β-enone precursors) with arylhydrazines in the presence of a catalyst (e.g., copper triflate with ionic liquids like [bmim]PF₆). This forms pyrazolines, which undergo oxidative aromatization to yield pyrazoles .

  • Conditions : Conducted under catalytic conditions (e.g., 80 °C for 3 h) to ensure efficient ring formation .

  • Yield : Reported yields for similar pyrazoles range from 50–94%, depending on substituents .

α-Benzotriazolylenone Route

  • Mechanism : α-Benzotriazolylenones react with hydrazines to form pyrazolines, which are then oxidized to pyrazoles. The benzotriazole group facilitates functionalization at the 4-position .

  • Advantages : Enables tetrasubstituted pyrazoles via regioselective condensation .

1,3-Dipolar Cycloaddition

  • Mechanism : Diazomethane reacts with α,β-enones (e.g., 3-aryl-3-oxoprop-1-en-1-yl chromones) to form pyrazolines, which rearrange to 2-pyrazolines and are oxidized to pyrazoles .

  • Regioselectivity : Affords 1-pyrazolines that rearrange to 2-pyrazolines, with methylene groups attached to the β-carbon .

Functionalization Reactions

The compound’s functional groups allow for further chemical transformations:

Amidation or Esterification

  • Carboxylic Acid Group : Can undergo amidation (e.g., with pyridine and acetic anhydride) or esterification to form derivatives like N-acylated pyrazoles .

Acylation

  • Pyrazole Ring : N-acylation with acetic anhydride or propionic anhydride at elevated temperatures (80 °C for 3 h) modifies the nitrogen substituents .

Metal Coordination

  • Complexation : Pyrazole-4-carboxylic acids can coordinate with metals (e.g., Cd²⁺, Co²⁺) to form metal-organic frameworks (MOFs) or mononuclear complexes, as seen in analogous compounds .

Scientific Research Applications

Medicinal Chemistry Applications

3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid has been studied for its potential as a pharmaceutical agent. It serves as a precursor in the synthesis of various bioactive compounds, particularly those that exhibit anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound, such as N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide, exhibit significant anticancer activity by acting as MEK inhibitors. These inhibitors target the MAPK signaling pathway, which is often dysregulated in cancer cells, thereby impeding tumor growth and proliferation .

Synthesis of Bioactive Compounds

The compound is utilized as a building block for synthesizing various pyrazole derivatives that possess pharmacological activities. For instance, derivatives synthesized from this compound have shown promising results in inhibiting specific cancer cell lines and have been evaluated for their efficacy in preclinical models .

Agricultural Applications

In addition to its medicinal applications, this compound plays a crucial role in the development of agrochemicals.

Pesticide Development

This compound is an essential intermediate in the synthesis of novel pesticides and fungicides. Its derivatives are designed to enhance efficacy while minimizing toxicity to non-target organisms. The structural diversity offered by pyrazole derivatives allows for the development of targeted agrochemicals that can effectively control pests while adhering to environmental safety standards .

Chemical Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis, facilitating the production of various complex molecules.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies that emphasize efficiency and yield. For example, methods involving condensation reactions with hydrazines or other nucleophiles have been explored to produce this compound with high purity and yield .

Synthesis Method Yield Comments
Condensation with hydrazinesHighEfficient route with minimal by-products
Reaction with acyl chloridesModerateRequires careful handling due to reactivity

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized from this compound and evaluated for their ability to inhibit cell proliferation in various cancer models. Results indicated significant activity against breast and lung cancer cell lines .
  • Pesticide Efficacy Trials : Field trials demonstrated that formulations containing pyrazole derivatives showed improved pest control efficacy compared to traditional pesticides, suggesting a potential for reduced application rates and lower environmental impact .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid and analogous pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Activities Reference
This compound 3-OCH2Ph, 4-COOH C11H10N2O3 218.21 Antiparasitic (DHODH inhibition)
1-Benzyl-1H-pyrazole-4-carboxylic acid 1-Benzyl, 4-COOH C11H10N2O2 202.21 Not reported
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives 1-Benzoyl, 3-Ph, 4-CHO Varies Varies Antioxidant, anti-inflammatory
3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid 3-Thienyl, 4-COOH C8H6N2O2S 194.21 Not reported
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 3-CF2H, 1-CH3, 4-COOH C6H6F2N2O2 176.12 Agricultural fungicide intermediate

Key Observations

Substituent Effects on Bioactivity :

  • The benzyloxy group in the target compound may enhance antiparasitic activity by increasing lipophilicity and steric bulk, as seen in its role as a dihydroorotate dehydrogenase (DHODH) inhibitor against Plasmodium falciparum . In contrast, 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives exhibit antioxidant and anti-inflammatory activities due to electron-donating groups (e.g., para-methoxy) that stabilize radical intermediates .
  • Thienyl or chlorothienyl substituents (e.g., 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid) introduce sulfur-containing heterocycles, which may influence redox properties but lack reported bioactivity data .

Impact of N1 Substitution :

  • Methyl or benzyl groups at the N1 position (e.g., 1-methyl or 1-benzyl derivatives) alter ring electronics and steric hindrance. For example, 3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid shows high synthetic yield (91%) and crystallinity, suggesting improved stability over N-unsubstituted analogs .

Carboxylic Acid vs. Aldehyde Functionality :

  • The 4-carboxylic acid group in the target compound enables hydrogen bonding and salt formation, critical for enzyme inhibition . Conversely, 4-carbaldehyde derivatives (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) undergo further reactions to form hydrazones, expanding their pharmacological utility .

Biological Activity

3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. The pyrazole ring structure is known for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrazole ring substituted with a benzyloxy group and a carboxylic acid functional group. This configuration enhances its solubility and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. A study demonstrated that these derivatives could inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-710.5Inhibition of tubulin polymerization
5bSiHa12.0Induction of apoptosis
5cPC-38.0Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds based on the pyrazole scaffold have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain derivatives showed comparable efficacy to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
4a76861
4b619310

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Research indicates that these compounds exhibit activity against a range of bacterial strains and fungi. For example, certain derivatives were tested against E. coli and Aspergillus niger, demonstrating promising results in inhibiting microbial growth .

Table 3: Antimicrobial Activity

CompoundMicrobial StrainMinimum Inhibitory Concentration (µg/mL)
4cE. coli40
4dAspergillus niger20

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Tubulin Polymerization : A series of synthesized compounds were evaluated for their ability to inhibit tubulin polymerization in vitro. The most potent inhibitors were identified as having significant cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .
  • Inflammation Model : In vivo studies using carrageenan-induced edema models demonstrated that selected pyrazole derivatives exhibited substantial anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Efficacy : A comprehensive evaluation against various pathogens revealed that certain derivatives could serve as effective antimicrobial agents, with specific attention given to their mechanism of action against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-(benzyloxy)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted acetates with hydrazine derivatives. For example, ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form a pyrazole ester intermediate, which is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Optimizing temperature (80–100°C for cyclocondensation) and hydrolysis time (6–12 hours) improves yields. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include a singlet for the benzyloxy –OCH2Ph group (δ 5.36–5.45 ppm) and aromatic protons (δ 6.93–7.52 ppm) .
  • 13C NMR : Carboxylic acid carbonyl appears at ~165 ppm, with benzyl carbons at 127–136 ppm .
  • IR : Stretching vibrations for C=O (1653 cm⁻¹) and O–H (broad ~2500–3000 cm⁻¹) confirm functional groups .
  • MS : Molecular ion [M+H]+ at m/z 339 matches the theoretical mass (C19H18N2O4 requires 338.13 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store as a powder at –20°C for long-term stability (≥3 years). In solution, use anhydrous DMSO or ethanol at –80°C to prevent hydrolysis or decomposition . Always conduct stability assays (e.g., TLC or HPLC) after prolonged storage.

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity, and what computational tools can predict structure-activity relationships (SAR)?

  • Methodological Answer : Substituents like benzyloxy groups enhance lipophilicity, affecting membrane permeability in biological assays (e.g., antimalarial activity against Plasmodium falciparum ). Density Functional Theory (DFT) calculations (using Gaussian or ORCA) model electronic effects, while molecular docking (AutoDock Vina) predicts binding affinities to targets like dihydroorotate dehydrogenase .

Q. How can contradictions in spectral data between synthetic batches be resolved?

  • Methodological Answer : Discrepancies in NMR/IR often arise from residual solvents or tautomeric forms. For example, keto-enol tautomerism in pyrazoles alters proton shifts. Use deuterated DMSO for NMR to stabilize tautomers . High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive structural confirmation .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Catalytic methods, such as Pd-mediated coupling for benzyloxy group introduction, reduce side reactions. Chiral HPLC or enzymatic resolution (using lipases) ensures enantiopurity. Scale-up reactions require controlled addition rates (e.g., dropwise for hydrazine derivatives) and inert atmospheres to prevent oxidation .

Q. How does the compound interact with biological targets at the molecular level, and what experimental assays validate these interactions?

  • Methodological Answer : For enzyme inhibition studies (e.g., DHODH in malaria parasites), use fluorescence-based assays with dihydroorotate substrate and monitor NADH depletion . Surface plasmon resonance (SPR) or ITC quantifies binding kinetics. Crystallographic data (PDB deposition) reveals hydrogen bonding with active-site residues .

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